molecular formula C15H13NO3 B028406 (R)-Ketorolac CAS No. 66635-93-6

(R)-Ketorolac

Cat. No. B028406
CAS RN: 66635-93-6
M. Wt: 255.27 g/mol
InChI Key: OZWKMVRBQXNZKK-LLVKDONJSA-N
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Patent
US05082950

Procedure details

A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (600 mg, I.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) was refluxed with vigorous stirring for 24 hours. The aqueous layer was washed with ether (20 mL), and acidified with concentrated hydrochloric acid. The aqueous layer was washed with ethyl acetate (3×20 mL). The ethyl acetate extracts were combined and warmed at 70° C. for 4 hours. The ethyl acetate solution was concentrated under reduced pressure to yield 400 mg (93%) of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a pure solid.
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[C:13](C(OCC)=O)([C:17]([O:19]CC)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)C.[OH-].[Na+]>[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17]([OH:19])=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
WASH
Type
WASH
Details
The aqueous layer was washed with ether (20 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 2.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05082950

Procedure details

A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (600 mg, I.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) was refluxed with vigorous stirring for 24 hours. The aqueous layer was washed with ether (20 mL), and acidified with concentrated hydrochloric acid. The aqueous layer was washed with ethyl acetate (3×20 mL). The ethyl acetate extracts were combined and warmed at 70° C. for 4 hours. The ethyl acetate solution was concentrated under reduced pressure to yield 400 mg (93%) of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a pure solid.
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[C:13](C(OCC)=O)([C:17]([O:19]CC)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)C.[OH-].[Na+]>[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17]([OH:19])=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
WASH
Type
WASH
Details
The aqueous layer was washed with ether (20 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 2.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05082950

Procedure details

A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (600 mg, I.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) was refluxed with vigorous stirring for 24 hours. The aqueous layer was washed with ether (20 mL), and acidified with concentrated hydrochloric acid. The aqueous layer was washed with ethyl acetate (3×20 mL). The ethyl acetate extracts were combined and warmed at 70° C. for 4 hours. The ethyl acetate solution was concentrated under reduced pressure to yield 400 mg (93%) of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a pure solid.
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[C:13](C(OCC)=O)([C:17]([O:19]CC)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)C.[OH-].[Na+]>[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17]([OH:19])=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
WASH
Type
WASH
Details
The aqueous layer was washed with ether (20 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 2.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.